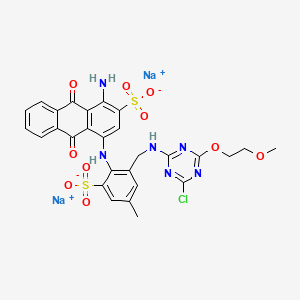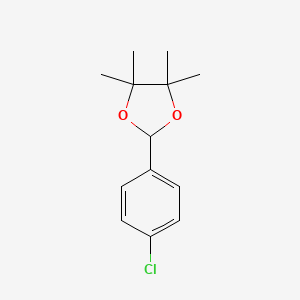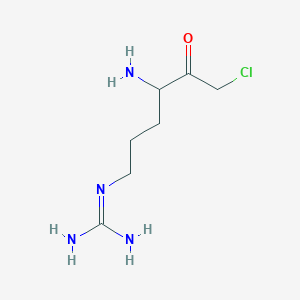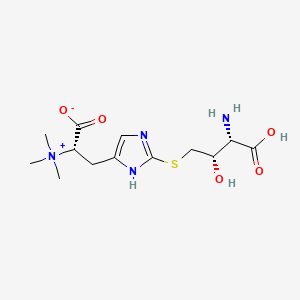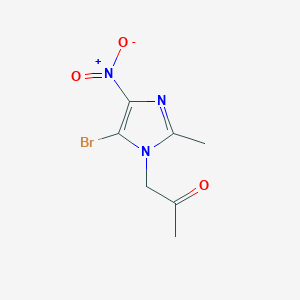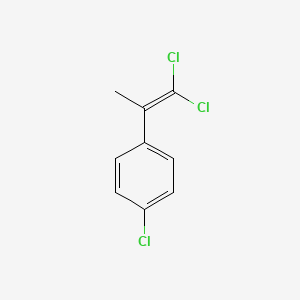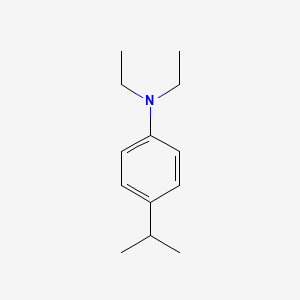
N,N'-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide): is a synthetic organic compound characterized by its unique structure, which includes a butane-1,4-diyl backbone and two oxazole rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) typically involves the reaction of butane-1,4-diamine with oxazole-2-carboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions may include:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Room temperature to 60°C
- Reaction time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles with different substituents.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydrogen atoms on the oxazole rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogen atoms or other functional groups.
科学研究应用
Chemistry: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the development of therapeutic agents.
Industry: In the industrial sector, N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) can be used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials.
作用机制
The mechanism of action of N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) involves its interaction with specific molecular targets. The oxazole rings can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. The butane-1,4-diyl backbone provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.
相似化合物的比较
Similar Compounds:
N,N’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has a similar butane-1,4-diyl backbone but features imidazole rings instead of oxazole rings.
4,4’-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione): This compound also has a butane-1,4-diyl backbone but includes dioxolane rings.
Uniqueness: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) is unique due to its specific combination of oxazole rings and a butane-1,4-diyl backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
| 77124-74-4 | |
分子式 |
C12H18N4O4 |
分子量 |
282.30 g/mol |
IUPAC 名称 |
N-[4-(4,5-dihydro-1,3-oxazole-2-carbonylamino)butyl]-4,5-dihydro-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c17-9(11-15-5-7-19-11)13-3-1-2-4-14-10(18)12-16-6-8-20-12/h1-8H2,(H,13,17)(H,14,18) |
InChI 键 |
XDQFZGYYCKNNQQ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=N1)C(=O)NCCCCNC(=O)C2=NCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



